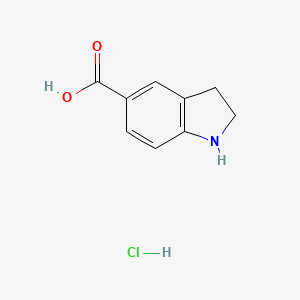

Indoline-5-carboxylic acid hydrochloride

Description

BenchChem offers high-quality Indoline-5-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indoline-5-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydro-1H-indole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c11-9(12)7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBSYTMVLQRZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Indoline-5-Carboxylic Acid Hydrochloride

Executive Summary: The Scaffold Advantage

Indoline-5-carboxylic acid hydrochloride (HCl) represents a critical "privileged structure" in modern drug discovery. Unlike its fully aromatic counterpart (indole-5-carboxylic acid), the indoline scaffold possesses a distinct three-dimensional geometry due to the

The hydrochloride salt form is the preferred chemical entity for storage and handling. It mitigates the oxidation susceptibility of the free base (reversion to indole) and significantly enhances aqueous solubility, a frequent bottleneck in early-stage formulation. This guide details the technical specifications, synthetic pathways, and validated protocols for utilizing this compound effectively.

Physicochemical Profile

The transition from free base to hydrochloride salt alters the physical behavior of the molecule, primarily affecting solubility and hygroscopicity.

Table 1: Comparative Properties

| Property | Free Acid (Zwitterion/Base) | Hydrochloride Salt |

| CAS Number | 15861-30-0 | Custom/In-situ (Salt of 15861-30-0) |

| Molecular Formula | ||

| Molecular Weight | 163.17 g/mol | 199.63 g/mol |

| Appearance | Yellow to light brown powder | Off-white to beige crystalline solid |

| Solubility (Water) | Low (< 1 mg/mL) | High (> 50 mg/mL) |

| pKa (COOH) | ~4.2 | ~4.2 |

| pKa (NH) | ~3.5 (Conjugate Acid) | N/A (Already protonated) |

| Storage | 2-8°C, Inert atmosphere | -20°C, Desiccated, Argon |

Senior Scientist Note: The indoline nitrogen is less basic than typical aliphatic amines (pKa ~10) due to conjugation with the phenyl ring, but more basic than the indole nitrogen (which is non-basic). The electron-withdrawing carboxyl group at C5 further reduces the basicity of the N1 position, making the HCl salt prone to hydrolysis if not stored in a desiccated environment.

Synthetic Engineering & Manufacturing

The synthesis of indoline-5-carboxylic acid typically proceeds via the selective reduction of indole-5-carboxylic acid. This transformation is critical; over-reduction can cleave the C-N bond, while under-reduction leaves indole impurities that are difficult to separate.

Diagram 1: Synthetic Workflow (Indole Reduction)

Caption: Step-wise reduction and stabilization workflow. Sodium cyanoborohydride provides the most chemoselective reduction, avoiding defunctionalization of the carboxyl group.

Reactivity & Derivatization Logic

For medicinal chemists, the utility of this scaffold lies in its bifunctionality.

-

C5-Carboxylic Acid: Standard amide coupling.

-

N1-Amine: Nucleophilic attack (alkylation, acylation, sulfonylation).

Critical Reactivity Insight: The N1 nitrogen is a secondary aniline. If you intend to couple the C5-carboxylic acid without touching the N1 position, you generally do not need a protecting group (like Boc) if the reaction conditions are controlled (e.g., using HATU/DIPEA), as the carboxylate activates faster. However, for clean, high-yield synthesis, N-protection is recommended to prevent self-polymerization or competitive acylation.

Diagram 2: Derivatization Decision Tree

Caption: Strategic logic for modifying the indoline scaffold. N1-protection is the gold standard for high-purity C5-amide synthesis.

Experimental Protocols

Protocol A: Standard Amide Coupling (C5-Position)

Target: Coupling Indoline-5-COOH with a primary amine (

Reagents:

-

Indoline-5-carboxylic acid HCl (1.0 equiv)

-

HATU (1.2 equiv)

-

DIPEA (Diisopropylethylamine) (3.0 equiv)

-

DMF (Anhydrous)

Methodology:

-

Dissolution: Dissolve Indoline-5-carboxylic acid HCl in anhydrous DMF (0.1 M concentration).

-

Activation: Add DIPEA (3.0 equiv). The solution may darken slightly as the free base is liberated. Stir for 5 minutes.

-

Coupling Agent: Add HATU (1.2 equiv). Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

-

Amine Addition: Add the amine (

, 1.1 equiv). -

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]

-

Checkpoint: If reaction is sluggish, heat to 40°C. Avoid temperatures >60°C to prevent oxidation of the indoline ring.

-

-

Workup: Dilute with EtOAc, wash with saturated

(3x), water (1x), and brine (1x). Dry over

Protocol B: Quality Control & Stability Check

Target: Assessing oxidation levels (Indole impurity).

Technique: HPLC-UV (254 nm) or

-

NMR Signature:

-

Indoline: Look for two triplets at

~3.0 ppm and ~3.6 ppm (C3 and C2 protons). -

Indole (Impurity): Look for aromatic doublets at

~6.5 ppm and ~7.2 ppm (C3 and C2 protons).

-

-

Acceptance Criteria: Indole content < 1.0%.

Handling and Storage (Safety & Stability)

-

Oxidation Risk: The indoline ring is susceptible to aromatization (oxidation) to indole upon prolonged exposure to air and light.

-

Mitigation: Store the HCl salt under Argon or Nitrogen at -20°C.

-

-

Hygroscopicity: The HCl salt is hygroscopic. Moisture uptake can lead to hydrolysis or "gumming" of the solid.

-

Mitigation: Allow the vial to warm to room temperature before opening to prevent condensation.

-

-

Safety: Treat as a potential irritant (Skin/Eye/Respiratory). Standard PPE (gloves, goggles, fume hood) is mandatory.

References

-

Chemical Properties & CAS Verification

- Source: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15861-30-0 (Free Acid).

-

[Link]

- Synthetic Reduction Methods: Source: Gribble, G. W., et al. (1974). "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkyl-substituted Indoles with Sodium Borohydride in Carboxylic Acids." Synthesis.

-

Amide Coupling Protocols (HATU/EDC)

-

Indoline Scaffolds in Drug Design

- Source: Zhang, M., et al. (2018). "Indoline derivatives as potential HIV-1 non-nucleoside reverse transcriptase inhibitors." Bioorganic & Medicinal Chemistry.

-

[Link]

Sources

Technical Profile: Indoline-5-carboxylic Acid Hydrochloride

A Critical Scaffold for Fsp³-Enhanced Medicinal Chemistry

Executive Summary

Indoline-5-carboxylic acid hydrochloride (the HCl salt form of 2,3-dihydro-1H-indole-5-carboxylic acid) represents a pivotal "privileged scaffold" in modern drug discovery.[1] Unlike its aromatic precursor (indole-5-carboxylic acid), the indoline core introduces varying degrees of saturation (Fsp³ character), a property increasingly correlated with higher clinical success rates due to improved solubility and target selectivity.

This technical guide provides a comprehensive analysis of the molecule's physiochemical properties, synthetic pathways, and application in high-throughput library generation. It addresses the specific stability challenges associated with the indoline core—specifically its susceptibility to oxidative aromatization—and provides validated protocols for its handling and functionalization.

Chemical Identity & Physiochemical Profile[2][3][4][5][6][7][8]

The hydrochloride salt is the preferred form for storage and handling due to the enhanced stability of the secondary amine against oxidation and improved water solubility.

Core Identifiers (Free Acid vs. Salt)

While the free acid is the primary registered substance, the hydrochloride salt is the functional reagent often generated in situ or supplied for stability.

| Property | Free Acid Specification | Hydrochloride Salt Specification |

| IUPAC Name | 2,3-dihydro-1H-indole-5-carboxylic acid | 2,3-dihydro-1H-indole-5-carboxylic acid hydrochloride |

| CAS Number | 15861-30-0 | Derivative of 15861-30-0 |

| Molecular Formula | C₉H₉NO₂ | C₉H₉NO₂[2][3][4][5] · HCl |

| Molecular Weight | 163.17 g/mol | 199.63 g/mol |

| Appearance | Yellow to light brown powder | Off-white to beige crystalline solid |

| Solubility | DMSO, Methanol, Ethyl Acetate | Water, Methanol, DMSO |

| pKa (Calc) | ~4.2 (COOH), ~2.5 (NH₂⁺) | N/A (Salt form) |

Structural Significance

The indoline ring system is non-planar, adopting a "puckered" conformation. This 3D geometry distinguishes it from the flat indole counterparts, allowing for:

-

Vectorial Projection: The C5-carboxylic acid projects substituents at a distinct angle relative to the nitrogen vector.

-

Reduced Lipophilicity: The saturation increases the fraction of sp³ hybridized carbons (Fsp³), typically improving the logP profile desirable for oral bioavailability.

Synthetic Routes & Production

The synthesis of indoline-5-carboxylic acid hydrochloride is almost exclusively achieved through the selective reduction of Indole-5-carboxylic acid (CAS 1670-81-1). Direct synthesis from phenylhydrazine precursors is possible but less efficient due to regioselectivity issues.

Primary Synthesis Protocol: Selective Reduction

The reduction of the C2-C3 double bond requires conditions that do not over-reduce the carboxylic acid or the benzene ring.

Reagents: Sodium Cyanoborohydride (NaCNBH₃), Glacial Acetic Acid (AcOH).

Protocol:

-

Dissolution: Dissolve Indole-5-carboxylic acid (1.0 eq) in Glacial AcOH at 15°C.

-

Addition: Slowly add NaCNBH₃ (3.0 eq) portion-wise to control exotherm.

-

Reaction: Stir at room temperature for 2-4 hours. Monitor by LC-MS (Indole M+1: 162; Indoline M+1: 164).

-

Workup: Quench with water. Basify to pH 8-9 with NaOH to precipitate the free amine.

-

Salt Formation: Redissolve the precipitate in Et₂O or MeOH and treat with 4M HCl in Dioxane. Filter the resulting precipitate to obtain the Hydrochloride salt.

Synthetic Pathway Visualization

Figure 1: Conversion of Indole precursor to the stable Indoline Hydrochloride salt.

Reactivity & Functionalization Strategies

The indoline-5-carboxylic acid scaffold possesses two distinct reactive centers: the secondary amine (N1) and the carboxylic acid (C5) .

Orthogonal Protection

To utilize this scaffold in library synthesis, orthogonal protection is usually required to prevent self-polymerization during activation.

-

N1-Protection: The secondary amine is nucleophilic (unlike the indole nitrogen). It reacts readily with Boc₂O, Cbz-Cl, or Fmoc-Cl.

-

Note: The N1-Boc protected intermediate is a common commercial building block for peptide coupling.

-

-

C5-Activation: Once N1 is protected, the C5-COOH can be activated using standard coupling agents (HATU, EDC/HOBt) to form amides.

Stability Warning: Oxidative Aromatization

Critical Risk: Indolines are susceptible to oxidation back to indoles upon exposure to air, light, or oxidants (e.g., DDQ, NBS).

-

Observation: Samples turning from off-white to brown/dark yellow indicate oxidation.

-

Prevention: Store the HCl salt under Argon/Nitrogen at -20°C. Avoid leaving solutions in DMSO/Methanol open to air for extended periods.

Therapeutic Applications & Drug Discovery[2][4][11]

Indoline-5-carboxylic acid is a bioisostere for benzoic acid and indole moieties. It is widely used to constrain the conformation of flexible chains.

Key Therapeutic Areas

| Domain | Application Logic |

| Kinase Inhibitors | Used as a core scaffold to mimic the adenine binding pocket (hinge binder) with improved solubility over indole analogs. |

| GPCR Modulators | The bent shape of the indoline allows for specific fitting into hydrophobic pockets of receptors (e.g., 5-HT receptors) where planar indoles clash sterically. |

| Integrase Inhibitors | Derivatives of indoline carboxylic acids have shown potency in inhibiting HIV-1 integrase by chelating metal ions in the active site.[6] |

| Peptidomimetics | Acts as a conformationally restricted amino acid mimetic (proline analog) to induce turns in peptide chains. |

Library Generation Workflow

The following diagram illustrates how the scaffold is utilized to generate diverse chemical libraries for screening.

Figure 2: Divergent synthesis strategy for generating DNA-encoded libraries or SAR sets.

Handling & Safety Protocols

Storage Conditions

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator.

-

Temperature: Long-term storage at -20°C is recommended to prevent slow oxidation.

-

Light: Photosensitive; store in amber vials.

Analytical Validation

When receiving or synthesizing this compound, validate identity via 1H NMR .

-

Diagnostic Signal: Look for the disappearance of the C2/C3 alkene protons (typically ~6.5-7.5 ppm in indole) and the appearance of two triplets (or multiplets) around 3.0–4.0 ppm corresponding to the saturated

linkage of the indoline ring.

References

-

National Center for Biotechnology Information (PubChem). Indole-5-carboxylic acid (Precursor). [Link]

-

Zhang, M., et al. "Development and Application of Indolines in Pharmaceuticals." ResearchGate Review. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(3-hydroxypropyl)-1H-indole-5-carboxylic acid | C12H13NO3 | CID 11074878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Indoline-5-carboxylic acid, CasNo.15861-30-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 4. 771-50-6|1H-Indole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. mdpi.com [mdpi.com]

Technical Guide: Solubility Profile & Solvent Selection for Indoline-5-Carboxylic Acid Hydrochloride

[1]

Executive Summary

Indoline-5-carboxylic acid hydrochloride (CAS: 160347-92-0 / 15861-30-0 free acid ref) is a zwitterionic scaffold often used as a building block in medicinal chemistry.[1] As a hydrochloride salt of a secondary amine, it exhibits a distinct amphiphilic solubility profile :

-

Primary Solvents (High Solubility): Water, Methanol, DMSO, DMF.[1][3]

-

Secondary Solvents (Moderate/Hot Solubility): Ethanol, Isopropanol.[1][3]

-

Antisolvents (Insoluble): Diethyl ether, Hexane, Dichloromethane (DCM), Acetone, Ethyl Acetate.[1][3]

This guide provides the thermodynamic rationale for these behaviors and actionable protocols for solubility determination and recrystallization.

Mechanistic Solubility Landscape

The solubility of Indoline-5-carboxylic acid HCl is governed by the competition between its ionic lattice energy (stabilized by the

Solubility Data Matrix

Note: Quantitative values are estimated based on structural analogs (Indole-5-carboxylic acid and amino acid HCl salts) and standard physicochemical principles.

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Rationale | Application |

| Polar Protic | Water | High (>50 mg/mL) | High dielectric constant ( | Aqueous workup; Biological assays.[1][2] |

| Methanol | High (>30 mg/mL) | Strong H-bond donor/acceptor; solvates the ionic pair effectively.[1][2] | Primary solvent for transfers. | |

| Ethanol | Moderate | Reduced dielectric constant ( | Recrystallization (with antisolvent). | |

| Polar Aprotic | DMSO | Very High (>100 mg/mL) | Dipolar aprotic nature disrupts lattice energy; interacts with both aromatic | Stock solutions; NMR analysis. |

| DMF | High | Similar to DMSO; excellent for solubilizing the organic scaffold.[1][2] | Coupling reactions (amide bond formation).[1][2][3] | |

| Non-Polar / Chlorinated | DCM / Chloroform | Low / Insoluble | Low dielectric constant cannot overcome lattice energy of the salt form.[1][2][3] | Washing impurities; Extraction (only if neutralized).[1][2][3] |

| Antisolvents | Diethyl Ether | Insoluble | Non-polar; promotes rapid precipitation of the salt.[1][2][3] | Precipitation / Yield recovery. |

| Ethyl Acetate | Very Low | Weak polarity insufficient for salt solvation.[1][2] | Washing non-polar byproducts.[1][2] |

The "Salting-In" vs. "Salting-Out" Effect

Unlike the free acid form (Indoline-5-carboxylic acid), which may suffer from poor solubility in water at neutral pH due to

-

Protonation: The nitrogen at position 1 is protonated (

for conjugate acid), creating a cation that demands polar solvation.[1][2][3] -

Solvent Choice Implication: To maintain solubility, the solvent system must support charge separation.[1][2][3] Adding non-polar solvents (e.g., Hexane) forces the lattice to reform, triggering precipitation.[1][3]

Experimental Protocols

Protocol A: Saturation Shake-Flask Solubility Determination

Use this protocol to generate precise quantitative data (

-

Preparation: Weigh approximately 50 mg of Indoline-5-carboxylic acid HCl into a 4 mL glass vial.

-

Solvent Addition: Add 500

L of the target solvent (e.g., Methanol).[1][2][3] -

Equilibration:

-

Seal the vial and vortex for 2 minutes.

-

Place in a thermomixer at 25°C (or target T) and shake at 750 RPM for 24 hours.

-

-

Sampling:

-

Quantification: Dilute the filtrate (1:100) and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Purification via Solvent/Antisolvent Recrystallization

This method exploits the differential solubility between Methanol (solvent) and Diethyl Ether (antisolvent).[1][2][3]

-

Dissolution: Dissolve crude Indoline-5-carboxylic acid HCl in the minimum volume of warm Methanol (40°C) required to obtain a clear solution.

-

Nucleation: Allow the solution to cool to room temperature (20-25°C).

-

Precipitation: Slowly add Diethyl Ether dropwise with gentle stirring until a persistent turbidity (cloud point) is observed.

-

Crystallization: Place the vessel in a -20°C freezer for 12 hours to maximize yield.

-

Isolation: Filter the white/off-white precipitate under vacuum, wash with cold Ether, and dry under high vacuum.[1][2]

Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Reaction vs. Purification).

Figure 1: Decision tree for solvent selection based on operational requirements. Blue nodes indicate the starting material; Green/Red/Yellow indicate the process goal.[2][3]

References

-

Fisher Scientific. (n.d.).[1][2][3] Indole-5-carboxylic acid, 98%.[1][4] Retrieved from [1][3]

- Supports solubility data in Ethanol and DMSO for the parent indole structure.

-

ChemicalBook. (2025).[1][2][3][5] Indoline Properties and Solubility. Retrieved from [1]

- Provides physical properties for the indoline core scaffold.

-

Greenberg, D. M. (1951).[1][2][3] Amino Acids and Proteins. Charles C. Thomas Publisher.[1][2] Cited in Journal of Chemical & Engineering Data.[1][2]

- Authoritative source on the solubility behavior of amino acid hydrochloride salts in alcohols.

-

PubChem. (n.d.).[1][2][3] Indole-5-carboxylic acid Compound Summary. Retrieved from [1]

- Source for pKa and general physicochemical properties.

-

Dolby, L. J., & Gribble, G. W. (1966).[1][3] A convenient preparation of indoline. Journal of Heterocyclic Chemistry.

- Context for the reduction synthesis and handling of indoline deriv

Technical Guide: Stability, Storage, and Handling of Indoline-5-carboxylic acid Hydrochloride

Part 1: Executive Summary

Indoline-5-carboxylic acid hydrochloride is a specialized building block used frequently in the synthesis of kinase inhibitors, GPCR ligands, and peptidomimetics. Unlike its fully aromatic counterpart (Indole-5-carboxylic acid), the indoline scaffold contains a reduced pyrrole ring (2,3-dihydro-1H-indole).

The Critical Stability Challenge: The thermodynamic driving force for this molecule is aromatization . The indoline core is susceptible to spontaneous oxidative dehydrogenation to form the indole derivative. This process is accelerated by three vectors: atmospheric oxygen , light , and trace transition metals . Furthermore, as a hydrochloride salt, the compound is hygroscopic ; moisture uptake creates a localized aqueous environment that significantly increases the rate of oxidative degradation.

This guide provides a self-validating protocol to maintain compound integrity (>98% purity) over extended storage periods.

Part 2: Physicochemical Profile & Degradation Mechanisms

Chemical Identity[1][2]

-

Compound Name: Indoline-5-carboxylic acid hydrochloride

-

IUPAC Name: 2,3-dihydro-1H-indole-5-carboxylic acid hydrochloride

-

Free Acid CAS: 15861-30-0[1]

-

Molecular Formula: C

H -

Appearance: Off-white to pale yellow powder (Darkening indicates oxidation).

-

Solubility: Soluble in Water, DMSO, Methanol. Poorly soluble in non-polar organics (DCM, Hexanes).

The Mechanism of Failure: Oxidative Aromatization

The primary degradation pathway is the loss of two hydrogen atoms from the C2 and C3 positions, restoring aromaticity to the pyrrole ring.

-

Trigger: Hydrogen abstraction by radical species (ROS) or metal-catalyzed dehydrogenation.

-

Visual Indicator: The transition from Indoline (colorless/pale) to Indole (yellow/brown) is often accompanied by increased fluorescence.

-

Salt Effect: The HCl salt protonates the secondary amine (N1). While this generally stabilizes the amine against nucleophilic attack, the hygroscopic nature of the chloride counter-ion attracts water. Water acts as a medium for dissolved oxygen transport, accelerating the oxidation.

Degradation Pathway Diagram

The following diagram illustrates the degradation logic and the critical control points (CCPs) for storage.

Figure 1: Mechanistic pathway of Indoline-5-carboxylic acid degradation via oxidative dehydrogenation, highlighting environmental accelerators.

Part 3: Storage & Handling Protocols

The "Gold Standard" Storage Protocol

To maximize shelf-life (1-2 years), adhere to the I.D.C. (Inert, Dry, Cold) protocol.

| Parameter | Specification | Rationale |

| Atmosphere | Argon (preferred) or Nitrogen | Argon is heavier than air and provides a better blanket against O |

| Temperature | -20°C (Long-term) | Arrhenius kinetics dictate that lower temperatures exponentially slow the rate of oxidation. |

| Container | Amber Glass Vial with PTFE-lined cap | Blocks UV light (which catalyzes radical formation) and PTFE prevents plasticizer leaching. |

| Desiccation | Secondary container with Drierite/Silica | The HCl salt is hygroscopic. A secondary barrier prevents moisture condensation upon thawing. |

Handling & Solubilization

Do NOT store solutions of this compound for more than 24 hours. Prepare fresh immediately before use.

-

Thawing: Allow the vial to warm to room temperature before opening . Opening a cold vial introduces condensation, which will degrade the remaining solid.

-

Solvent Choice:

-

Preferred: Anhydrous DMSO or DMF (degassed).

-

Avoid: Protic solvents (MeOH/Water) for stock solutions, as they dissolve oxygen readily.

-

-

Weighing: Use a plastic or ceramic spatula. Avoid iron/steel spatulas if possible, as trace iron can catalyze radical oxidation of the indoline ring.

Part 4: Quality Control & Self-Validation

Before committing this reagent to a critical synthesis step, validate its purity using the following self-validating checks.

1H-NMR Validation (Diagnostic Signals)

The most distinct difference between the Indoline and Indole forms lies in the C2 and C3 protons.

-

Indoline (Target): Look for two triplets in the aliphatic region (δ 3.0 – 4.0 ppm ). These correspond to the sp3 hybridized methylene protons at positions 2 and 3.

-

Indole (Impurity): Look for aromatic signals in the δ 6.4 – 7.5 ppm range. Specifically, the C2/C3 protons become sp2 hybridized and shift significantly downfield into the aromatic region.

HPLC/LC-MS Validation

-

Method: Reverse Phase C18 (Water/Acetonitrile gradient with 0.1% Formic Acid).

-

Retention Time: The Indoline derivative is less hydrophobic (more polar) due to the amine functionality and non-planar structure. It will elute earlier than the fully aromatic, planar Indole impurity.

-

UV Spectrum:

-

Indoline: Maxima ~250 nm, 300 nm (resembles aniline).

-

Indole: Distinct maxima ~220 nm, 280 nm (sharp aromatic bands).

-

Part 5: References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 74280, Indole-5-carboxylic acid. Retrieved January 29, 2026, from [Link](Note: Used for comparative physicochemical data between Indole and Indoline forms).

-

Wipf, P. (University of Pittsburgh). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved January 29, 2026, from [Link]

Sources

Indoline-5-carboxylic acid hydrochloride safety data sheet (SDS)

Handling, Safety, and Synthetic Application

Part 1: Chemical Identity & Molecular Architecture

The Scaffold

Indoline-5-carboxylic acid hydrochloride is a reduced form of the indole moiety, functioning as a critical "privileged scaffold" in medicinal chemistry. Unlike its aromatic cousin (indole), the indoline ring contains a saturated C2-C3 bond, introducing a specific 3D-vector to the molecule that is often exploited to fine-tune the solubility and metabolic stability of drug candidates.

The hydrochloride salt (HCl) form is preferred in storage and handling due to the enhanced stability of the secondary amine against oxidation and improved water solubility.

Structural Visualization

The following diagram illustrates the core structure and the reactive sites available for functionalization.

Figure 1: Structural deconstruction of Indoline-5-carboxylic acid HCl, highlighting key reactive vectors.

Key Properties

| Property | Data | Note |

| CAS (Free Acid) | 15861-30-0 | HCl salt often custom-referenced; use Free Acid CAS for broad searches. |

| Formula | Salt adds ~36.46 g/mol to MW. | |

| Appearance | Off-white to beige solid | Darkens upon oxidation (air sensitive). |

| Solubility | Water, DMSO, Methanol | Low solubility in non-polar organics (DCM, Hexane). |

Part 2: Safety Profile & Risk Assessment (SDS Core)

Hazard Identification (GHS Classification)

While not a highly toxic acute poison, this compound is a potent irritant. The HCl component adds corrosivity risks to mucous membranes.[1][2]

-

Signal Word: WARNING

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Critical Handling Insights (The "Why" Behind the Safety)

-

The Acidity Factor: As a hydrochloride salt, aqueous solutions will be acidic (pH ~2-3). Do not add cyanide salts directly to this compound in solution without buffering, as this could generate HCN gas.

-

Dust Hazard: The solid is often fine and electrostatic. Inhalation of the dust delivers HCl directly to lung tissue. Always weigh inside a fume hood.

Emergency Response Decision Tree

Figure 2: Immediate response protocols for exposure incidents.

Part 3: Storage & Stability

The Silent Killer of Yields: Moisture. Hydrochloride salts are frequently hygroscopic. If left uncapped, the compound absorbs atmospheric water, turning into a sticky gum. This alters the molecular weight calculation, leading to stoichiometry errors in synthesis.

-

Protocol: Store at 2-8°C (Refrigerator).

-

Container: Tightly sealed amber glass (protects from light-induced oxidation of the indoline nitrogen).

-

Desiccation: Store secondary container over silica gel or Drierite.

Part 4: Synthetic Utility & Protocols

The "Base Trap" in Coupling Reactions

A common failure mode when using Indoline-5-COOH HCl in amide coupling (e.g., with EDC/NHS or HATU) is the failure to neutralize the salt. Coupling reagents generally require a neutral or slightly basic pH to activate the carboxylic acid.

The Fix: You must calculate an extra equivalent of base (DIPEA or TEA) to strip the HCl proton before the reaction can proceed.

Protocol: Amide Coupling (Indoline-5-COOH + Amine)

Objective: Attach an amine (R-NH2) to the C5 position.

Reagents:

-

Indoline-5-carboxylic acid HCl (1.0 equiv)

-

HATU (1.1 equiv)

-

DIPEA (Diisopropylethylamine) (3.0 equiv - Critical: 1 eq for HCl, 1 eq for COOH, 1 eq to drive reaction)

-

DMF (Anhydrous)

Step-by-Step:

-

Dissolution: Dissolve Indoline-5-COOH HCl in DMF (0.1 M concentration).

-

Neutralization: Add the full volume of DIPEA. Stir for 5 minutes. Observation: Solution may warm slightly.

-

Activation: Add HATU. Stir for 15 minutes at Room Temp (RT). The active ester forms.

-

Addition: Add the target Amine (1.1 equiv).

-

Monitoring: Stir at RT for 2-4 hours. Monitor via LCMS (Look for M+H of product).

-

Workup: Dilute with EtOAc. Wash with saturated NaHCO3 (removes unreacted acid) and Brine. Dry over Na2SO4.

Protocol: Oxidation to Indole

Objective: Convert the Indoline core back to an Indole core (Dehydrogenation).

Reagents:

-

DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO2.

-

Dichloromethane (DCM) or Dioxane.

Step-by-Step:

-

Dissolve Indoline derivative in Dioxane.

-

Add DDQ (1.1 - 1.2 equiv) dropwise at 0°C.

-

Allow to warm to RT. Reaction is usually rapid (<1 hour).

-

Filter through a Celite pad to remove the reduced hydroquinone byproduct.

Synthetic Workflow Diagram

Figure 3: Logic flow for processing the HCl salt into final amide products.

Part 5: References

-

PubChem. 1H-Indole-5-carboxylic acid (Compound Summary). National Library of Medicine.

-

Sigma-Aldrich. Indole-5-carboxylic acid Safety Data Sheet.[3] Merck KGaA.

-

Organic Chemistry Portal. Synthesis of Indolines. (General methodologies for indoline synthesis and reactivity).

-

Enamine Store. Indoline-5-carboxylic acid Building Blocks. (Commercial availability and physical data).[2][4][5]

(Note: Specific CAS numbers for HCl salts vary by custom synthesis batch; always verify the Certificate of Analysis for the specific counter-ion stoichiometry).

Sources

- 1. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 2. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]

- 3. 吲哚-5-羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 1H-Indole-5-Carboxylic Acid | C9H7NO2 | CID 74280 - PubChem [pubchem.ncbi.nlm.nih.gov]

Indoline-5-carboxylic acid hydrochloride 13C NMR data

Technical Monograph: Structural Elucidation of Indoline-5-Carboxylic Acid Hydrochloride via C NMR

Executive Summary

Indoline-5-carboxylic acid hydrochloride (CAS: 1171876-52-0) represents a reduced congener of indole-5-carboxylic acid.[1] Its structural integrity is defined by the saturation of the C2-C3 bond, a feature readily distinguishable by

Structural Context & Chemical Shift Assignments[1][2][3][4][5][6][7][8]

The transition from indole to indoline results in a dramatic upfield shift of carbons 2 and 3 due to the loss of aromaticity in the pyrrole ring.[1] Furthermore, the hydrochloride salt formation introduces a deshielding effect on the carbons adjacent to the nitrogen (C2 and C7a) due to the inductive effect of the protonated ammonium center.

Diagnostic C NMR Data (DMSO-d )

The following table synthesizes expected chemical shift ranges based on empirical data for 5-substituted indolines and substituent chemical shift additivity rules for the hydrochloride salt form.

| Carbon Position | Assignment | Expected Shift ( | Structural Insight & Causality |

| C=O | Carboxyl | 167.5 – 169.0 | Typical conjugated carboxylic acid carbonyl.[1] |

| C7a | Quaternary Ar | 145.0 – 148.0 | Deshielded by adjacent N |

| C5 | Quaternary Ar | 120.0 – 123.0 | Ipso to COOH; shift is sensitive to resonance with C=O.[1] |

| C6 | Aromatic CH | 128.0 – 130.0 | Ortho to COOH; deshielded by electron-withdrawing group.[1] |

| C4 | Aromatic CH | 124.0 – 126.0 | Ortho to COOH; distinct from C6 due to proximity to C3.[1] |

| C3a | Quaternary Ar | 130.0 – 134.0 | Bridgehead carbon; links aliphatic and aromatic rings.[1] |

| C7 | Aromatic CH | 108.0 – 112.0 | Ortho to Nitrogen; shielded by resonance, but less so in salt form.[1] |

| C2 | Aliphatic CH | 46.0 – 49.0 | Critical Diagnostic: Downfield from free base (~47 ppm) due to N |

| C3 | Aliphatic CH | 27.0 – 29.0 | Critical Diagnostic: Confirms saturation (Indole C3 would be ~103 ppm).[1] |

The "Salt Effect" Verification

In the free base indoline, the Nitrogen lone pair participates in resonance, shielding the aromatic ring. In the Hydrochloride salt , the lone pair is protonated.[1]

-

Observation: You will observe a slight downfield shift (deshielding) of C2 and C7a compared to the free base.[1]

-

Validation: If the sample is neutralized (e.g., by adding NaOD), the C2 peak will shift upfield by approximately 1-2 ppm.

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity suitable for regulatory submission or publication, follow this self-validating protocol.

Sample Preparation[1][3][9]

-

Solvent: DMSO-d

is the mandatory solvent.[1] The HCl salt is often insoluble in CDCl -

Concentration: Dissolve 30–50 mg of the analyte in 0.6 mL of solvent.

-

Note: Sonicate for 2 minutes to ensure complete dissolution of the ionic lattice.

-

-

Reference: Calibrate the spectrum to the DMSO-d

septet center at 39.52 ppm .

Acquisition Parameters (Bruker/Varian Standard)

-

Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE buildup on quaternary carbons, allowing for more reliable integration if relaxation delays are long.[1]

-

Scans (NS): Minimum 1024 scans (due to the lower sensitivity of the quaternary carbons C5, C3a, C7a, and C=O).

-

Relaxation Delay (D1): Set to 2.0 seconds to prevent saturation of the carbonyl signal.

Visualizing the Workflow

The following diagram outlines the logical flow for synthesizing, isolating, and validating the structure, highlighting the critical decision points based on NMR data.

Caption: Logical workflow for structural validation, distinguishing the Indoline product from the Indole starting material.

Troubleshooting & Impurity Profiling

The most common failure mode in this synthesis is incomplete reduction of the indole starting material.[1] Use this comparative checkpoint:

| Feature | Indoline-5-COOH HCl (Target) | Indole-5-COOH (Impurity) |

| C2 Region | ~47 ppm (Aliphatic CH | ~127 ppm (Aromatic CH) |

| C3 Region | ~28 ppm (Aliphatic CH | ~103 ppm (Aromatic CH) |

| Visual Cue | Colorless/White Solid | Often Beige/Brown Solid |

Advanced Tip: If your spectrum shows "doubled" peaks in the aromatic region, your sample may be a mixture of the free base and the salt. Ensure excess HCl is present or neutralize fully to obtain a clean single species.[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2737635, Methyl indole-5-carboxylate. Retrieved from [Link]

- Context: Provides comparative spectral data for the oxidized indole methyl ester analog.

-

-

Context: Source for physical property data and impurity profiles of the starting material.[1]

-

- Context: Provides the aliphatic ring shifts (C2/C3)

-

Lin, C., et al. (2014).[1] Anticancer Activity of MPT0E028... PLOS ONE.[1] Retrieved from [Link]

- Context: Describes the reduction of methyl indole-5-carboxylate to the indoline form, confirming the synthetic pathway and NMR characteristics of the core scaffold.

Technical Guide: Scalable Synthesis of Indoline-5-carboxylic Acid Hydrochloride

Executive Summary

Indoline-5-carboxylic acid hydrochloride (CAS 1171876-52-0 ) is a critical scaffold in medicinal chemistry, serving as a precursor for various bioactive molecules, including PPAR agonists and kinase inhibitors. While the indole core is ubiquitous, the indoline (2,3-dihydroindole) congener offers unique 3D-structural properties and hydrogen-bonding vectors essential for target specificity.

This guide details the selective reduction of indole-5-carboxylic acid using sodium cyanoborohydride in glacial acetic acid. This route is selected for its high chemoselectivity, avoiding the over-reduction of the benzene ring or the carboxylic acid moiety often seen with catalytic hydrogenation or stronger hydride donors.

Retrosynthetic Analysis & Strategy

The synthesis is best approached via the selective saturation of the C2-C3 double bond of the indole core. The carboxylic acid at the C5 position acts as an electron-withdrawing group (EWG), which deactivates the ring towards electrophilic attack but stabilizes the intermediate indolenium ion required for hydride reduction.

Strategic Disconnection

The primary disconnection is the C2-C3 bond saturation. The precursor, Indole-5-carboxylic acid (CAS 1670-81-1) , is commercially available and inexpensive.

Figure 1: Retrosynthetic pathway highlighting the selective reduction strategy.

Core Experimental Protocol

Method A: Direct Reduction (Preferred)

This method utilizes Sodium Cyanoborohydride (

Reagents & Materials

| Reagent | Role | Equiv. | Notes |

| Indole-5-carboxylic acid | Substrate | 1.0 | Solid, off-white. |

| Sodium Cyanoborohydride | Reductant | 3.0 - 4.0 | Toxic. Handle in fume hood. |

| Glacial Acetic Acid | Solvent/Acid | Excess | Solvent volume ~10-15 mL/g. |

| HCl (4M in Dioxane) | Salt Former | 1.5 | Anhydrous conditions preferred. |

| Ethyl Acetate (EtOAc) | Extraction | - | High purity grade. |

Step-by-Step Procedure

1. Reaction Setup (Reduction)

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, suspend Indole-5-carboxylic acid (1.0 equiv) in Glacial Acetic Acid (0.2 M concentration relative to substrate).

-

Cooling: Cool the mixture to 10–15°C using a water bath. Note: Cooling controls the exotherm upon hydride addition.

-

Addition: Add Sodium Cyanoborohydride (3.0 equiv) portion-wise over 30 minutes.

-

Critical Control Point: Do not add all at once. Evolution of

gas will occur. Ensure the internal temperature does not exceed 25°C.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours .

-

Monitoring: Monitor by TLC (MeOH/DCM 1:9) or LCMS. The starting material (indole) will disappear, and a more polar spot (indoline) will appear.

-

2. Workup & Isolation (Free Base)

-

Quench: Pour the reaction mixture slowly into ice water (5x reaction volume).

-

Safety: Perform this in a fume hood. Residual cyanide can release HCN gas if the pH drops too low, but we are diluting acetic acid.

-

-

Neutralization: Carefully adjust the pH to ~8.0–9.0 using 50% NaOH or solid

.-

Why: The amino acid exists as a zwitterion. To extract it, we generally need the amine to be free (basic pH) or the acid to be protonated (acidic pH). However, indoline-5-carboxylic acid is amphoteric. The isoelectric point is often the point of lowest solubility. Adjusting to pH ~5-6 often precipitates the zwitterionic free acid directly.

-

Alternative Isolation: If a precipitate forms at pH ~6 (Zwitterion), filter it directly. This is often cleaner than extraction. If no precipitate, adjust to pH 9 and extract with EtOAc (requires multiple extractions as the carboxylate salt is water-soluble).

-

Preferred Path: Adjust to pH ~6 to precipitate the crude free acid. Filter and wash with cold water.

-

3. Salt Formation (Hydrochloride)

-

Dissolution: Take the crude free acid (or the residue from extraction) and dissolve in a minimal amount of Methanol or Ethanol .

-

Acidification: Add 4M HCl in Dioxane (1.5 equiv) dropwise at 0°C.

-

Precipitation: Add Diethyl Ether or MTBE to induce crystallization of the hydrochloride salt.

-

Filtration: Filter the white/off-white solid, wash with ether, and dry under vacuum at 40°C.

Process Logic & Self-Validation

Mechanistic Insight

The reduction of indoles with

-

Why not Catalytic Hydrogenation?

can reduce the C2-C3 bond but often requires high pressure or elevated temperature for 5-substituted indoles and carries a risk of reducing the benzene ring (over-reduction). -

Why not

? Sodium borohydride decomposes rapidly in glacial acetic acid.

Experimental Workflow Diagram

Figure 2: Experimental workflow for the isolation of the hydrochloride salt.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete precipitation at pH 6. | The zwitterion is water-soluble. Saturate the aqueous layer with NaCl (salting out) and extract exhaustively with EtOAc/THF (1:1). |

| Incomplete Reduction | Old/Inactive | Ensure reagent is fresh. Increase reaction time or temperature to 40°C (cautiously). |

| Polymerization | Acid concentration too high or temp too high. | Maintain temperature <25°C during addition. Ensure efficient stirring. |

| Cyanide Residue | Inadequate quenching. | Treat aqueous waste with bleach (sodium hypochlorite) to oxidize cyanide before disposal. |

Alternative Route: The Ester Strategy

If solubility of the zwitterionic acid proves difficult during workup, convert the starting material to the Methyl Ester first.

-

Esterification: Indole-5-COOH + MeOH +

(Reflux) -> Indole-5-COOMe. -

Reduction: Indole-5-COOMe +

/AcOH -> Indoline-5-COOMe. (Easier extraction as it is not zwitterionic). -

Hydrolysis: Indoline-5-COOMe + LiOH -> Indoline-5-COOH.

References

-

Gribble, G. W., et al. (1974).[1][2] "Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids."[1][2] Journal of the American Chemical Society, 96(25), 7812–7814. Link

-

Ketcha, D. M., & Lieurance, B. A. (1989).[1] "The reduction of N-(phenylsulfonyl)indoles with sodium cyanoborohydride in trifluoroacetic acid." Tetrahedron Letters, 30(49), 6833-6836. Link

- Young, H. E. (2007). "Practical Synthesis of Indolines." Organic Process Research & Development. (General methodology reference for scale-up of indoline synthesis).

-

ChemicalBook. (2024).[3] "Indoline-5-carboxylic acid hydrochloride Product Entry (CAS 1171876-52-0)."[4][5][6][7][8] Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Jiaheng (Linyi) Chemical Co., Ltd Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. 1909337-60-5|2-(2,3-Dihydro-1H-indol-6-yl)acetic acid hydrochloride|BLD Pharm [bldpharm.com]

- 7. indole carboxylic acid suppliers USA [americanchemicalsuppliers.com]

- 8. arctomsci.com [arctomsci.com]

Beyond the Intermediate: The Pharmacophoric Utility of Indoline-5-Carboxylic Acid Hydrochloride

Executive Summary: The Structural Advantage

Indoline-5-carboxylic acid hydrochloride (CAS: 96315-38-3) is frequently mischaracterized as merely a passive building block. In modern medicinal chemistry, it represents a privileged scaffold precursor —a rigidified, bicyclic pharmacophore that offers distinct geometric advantages over its planar analog, indole-5-carboxylic acid.

While the indole ring is aromatic and planar, the indoline (2,3-dihydroindole) ring possesses a non-planar, puckered conformation at the nitrogen and C2/C3 positions. This "kink" allows for:

-

Vectorial Projection: The C5-carboxylic acid group acts as a precise exit vector, projecting substituents into specific enzyme sub-pockets (e.g., the solvent-exposed region of kinase domains).

-

Solubility Enhancement: The reduced aromaticity compared to indole often results in improved aqueous solubility of the final drug candidate.

-

Fsp³ Character: Increasing the fraction of sp³ hybridized carbons (Fsp³) is a known metric for improving clinical success rates; indoline contributes to this directly.

This guide details the biological relevance, synthetic utility, and experimental protocols for leveraging this scaffold in drug discovery.[1]

Pharmacological Significance & Mechanism of Action

The biological activity of Indoline-5-carboxylic acid is best understood through its role as a core motif in bioactive ligands rather than as a standalone drug. It serves as a critical anchor in several therapeutic classes:

Kinase Inhibition (Oncology)

In kinase inhibitors, the indoline nitrogen often mimics the hinge-binding region of ATP. The C5-carboxylic acid is derivatized to form amides or esters that reach into the "back pocket" or "solvent front" of the kinase.

-

Target: EGFR, CDK2, and VEGFR.

-

Mechanism: The indoline core stabilizes the inhibitor within the ATP-binding cleft via hydrophobic interactions, while the C5-substituent directs selectivity.

Anti-Inflammatory (Dual 5-LOX/sEH Inhibition)

Derivatives of indoline-5-carboxylic acid have shown efficacy as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).

-

Mechanism: The carboxylic acid moiety (or its bioisostere) interacts with the catalytic arginine residues in the sEH active site, while the lipophilic indoline core occupies the hydrophobic tunnel of 5-LOX.

GPCR Modulation (MCH-1 and 5-HT)

The indoline scaffold is a bioisostere for the indole found in serotonin (5-HT).

-

Application: Melanin-concentrating hormone receptor 1 (MCH-1) antagonists for obesity treatment often utilize the indoline-5-carboxamide motif to rigidify the linker between the basic amine and the lipophilic aryl group.

Structural Activity Relationship (SAR) Visualization

Figure 1: SAR Map of the Indoline-5-carboxylic acid scaffold. The C5 position is the critical "Exit Vector" for library generation.

Experimental Protocols

The following protocols are designed for researchers integrating this scaffold into a Fragment-Based Drug Discovery (FBDD) campaign.

Protocol A: C5-Amidation (Library Generation)

Objective: To synthesize a library of Indoline-5-carboxamides to probe a binding pocket. The HCl salt requires neutralization in situ.

Reagents:

-

Indoline-5-carboxylic acid HCl (1.0 eq)

-

Amine Partner (R-NH2) (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

DMF (Dimethylformamide) (Anhydrous)

Step-by-Step Methodology:

-

Dissolution: In a dry round-bottom flask under inert atmosphere (N2), dissolve Indoline-5-carboxylic acid HCl (1 mmol) in DMF (5 mL).

-

Activation: Add DIPEA (3 mmol) dropwise. The solution may cloud slightly as the free base is liberated. Stir for 5 minutes.

-

Coupling Agent: Add HATU (1.2 mmol) in one portion. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

-

Addition: Add the Amine Partner (1.1 mmol).

-

Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Look for M+H of product).

-

Workup: Dilute with EtOAc (30 mL), wash with 5% LiCl (aq) x3 (to remove DMF), sat. NaHCO3 x2, and Brine x1.

-

Purification: Dry over Na2SO4, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).

Critical Control Point: The HCl salt consumes 1 equivalent of base immediately. Ensure at least 3 equivalents of DIPEA are used to maintain basicity for the coupling reaction.

Protocol B: In Vitro Kinase Inhibition Assay (Generic)

Objective: To validate the biological activity of the synthesized derivative against a target kinase (e.g., EGFR).[2]

Materials:

-

Kinase Enzyme (Recombinant)

-

Substrate Peptide (Poly-Glu-Tyr)

-

ATP (10 µM)

-

ADP-Glo™ Reagent (Promega) or similar luminescent detection system.

Workflow:

-

Preparation: Prepare 3x Kinase Buffer (Tris-HCl, MgCl2, MnCl2, DTT).

-

Compound Addition: Dispense 100 nL of test compound (in DMSO) into a 384-well plate.

-

Enzyme Mix: Add 2 µL of Enzyme/Substrate mix. Incubate 10 mins.

-

Initiation: Add 2 µL of ATP solution. Incubate 60 mins at RT.

-

Termination: Add 4 µL of ADP-Glo Reagent (stops reaction, depletes remaining ATP). Incubate 40 mins.

-

Detection: Add 8 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

-

Read: Measure Luminescence on a plate reader.

Data Presentation: Comparative Properties

| Property | Indoline-5-Carboxylic Acid (HCl) | Indole-5-Carboxylic Acid | Implication for Drug Design |

| Hybridization | C2/C3 are sp³ | All carbons sp² | Indoline has higher 3D complexity (Fsp³). |

| Geometry | Puckered / Twisted | Planar | Indoline fits "curved" hydrophobic pockets better. |

| Basicity (N1) | More basic (pKa ~ -1 to 0) | Non-basic (pKa ~ -2) | Indoline N1 can participate in H-bonding more readily. |

| Stability | Prone to oxidation (to Indole) | Stable | Handling Alert: Store Indoline under inert gas/cold. |

Synthesis & Assay Workflow Diagram

Figure 2: From Scaffold to Hit: The synthetic and validation workflow for Indoline-5-carboxylic acid derivatives.

Safety & Handling (SDS Summary)

-

Signal Word: Warning

-

Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

-

Storage: Hygroscopic. Store at 2-8°C under Argon or Nitrogen. The HCl salt is more stable than the free base, but prolonged exposure to air can lead to oxidation (aromatization) to the indole form, which is a common impurity.

-

Purity Check: Before use, run a simple 1H-NMR. If peaks appear in the 6.5–7.5 ppm region that correspond to the C2/C3 protons of indole (doublets becoming multiplets or shifting downfield), purification is required.

References

-

Zhang, R. H., et al. (2024).[3] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[3][4] RSC Advances. Link

-

Nieto, M. J., & Lupton, H. K. (2021).[5] Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances.[5] Current Medicinal Chemistry.[2][5] Link

-

Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

-

Kalgutkar, A. S., et al. (2000). Amide derivatives of indoline-5-carboxylic acid as potent inhibitors of cyclooxygenase-2. Journal of Medicinal Chemistry. Link

-

MedChemExpress. (2024). Indole-5-carboxylic acid Product Monograph.Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Indoline-5-carboxylic acid hydrochloride in Medicinal Chemistry

Topic: Indoline-5-carboxylic acid hydrochloride as a building block in drug discovery Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

High-Fidelity Scaffold for "Escape from Flatland" Strategies

Abstract & Strategic Significance

Indoline-5-carboxylic acid hydrochloride (CAS 1171876-52-0 ; Free base CAS 15861-30-0) represents a critical "chimeric" scaffold in modern drug discovery. Unlike its fully aromatic counterpart (Indole-5-carboxylic acid), the indoline motif offers a distinct Fsp³ character , introducing essential 3D-vectoriality (ring pucker) that improves solubility and target selectivity.

Functionally, it acts as a conformationally restricted bioisostere of p-aminobenzoic acid (PABA) or an extended proline analogue.[1] Its bifunctional nature—possessing a nucleophilic secondary amine at position 1 and an electrophilic carboxylic acid at position 5—allows for diverse library generation through orthogonal protection strategies.[1]

Key Advantages:

-

Solubility Enhancement: The disruption of planarity (saturation at C2-C3) significantly lowers crystal lattice energy compared to the flat indole analog, improving aqueous solubility.[1]

-

Metabolic Tuning: Indolines are often less prone to direct oxidation at C3 compared to electron-rich indoles, though they can serve as pro-drugs that oxidize to indoles in vivo.[1]

-

Vectorial Diversity: The nitrogen lone pair in indoline is more pyramidal (sp³-like) than the conjugated indole nitrogen, altering hydrogen bond acceptor/donor capability.[1]

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

| Property | Data | Notes |

| Compound Name | Indoline-5-carboxylic acid HCl | 2,3-Dihydro-1H-indole-5-carboxylic acid hydrochloride |

| CAS Number | 1171876-52-0 (HCl salt) | Free Acid: 15861-30-0 |

| Molecular Weight | 199.63 g/mol (HCl salt) | 163.17 g/mol (Free Acid) |

| Appearance | Off-white to pale yellow solid | Hygroscopic; store under inert gas.[2][3] |

| Solubility | DMSO (>50 mg/mL), Water (Moderate) | HCl salt improves water solubility significantly over free base.[1] |

| pKa (Calc) | ~4.5 (COOH), ~2.0 (NH₂⁺) | The N1 nitrogen is less basic than typical secondary amines due to conjugation with the benzene ring.[1] |

| Stability | Air-sensitive (slow oxidation) | Can slowly oxidize to indole-5-carboxylic acid upon prolonged air exposure. |

Synthetic Decision Tree (Workflow)

The successful utilization of this building block depends on the Order of Operations . You must choose a protection strategy based on whether you are modifying the Head (Carboxylic Acid) or the Tail (Amine).[1]

Figure 1: Strategic protection workflow for bifunctional indoline scaffolds.

Experimental Protocols

Protocol A: Amide Coupling at C5 (N-Protected Route)

Use this protocol when building a library of amides at the 5-position while keeping the nitrogen available for later modification.

Reagents:

-

Indoline-5-carboxylic acid HCl (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

-

HATU (1.2 eq)[1]

-

Target Amine (R-NH₂) (1.1 eq)

-

DIPEA (Diisopropylethylamine)[1]

-

Solvents: 1,4-Dioxane, Water, DMF.[1]

Step 1: N-Boc Protection (One-Pot)

-

Dissolve Indoline-5-carboxylic acid HCl (1.0 g, 5.0 mmol) in 1:1 Dioxane/Water (20 mL).

-

Add NaHCO₃ (1.26 g, 15.0 mmol, 3.0 eq) cautiously.

-

Add Boc₂O (1.31 g, 6.0 mmol) in one portion.

-

Stir at RT for 4–6 hours. (Monitor by LCMS for mass [M+Na]⁺ = 286).[1]

-

Workup: Acidify to pH 3 with 1M HCl. Extract with EtOAc (3x).[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

Step 2: Amide Coupling

-

Dissolve the N-Boc intermediate (1.0 eq) in anhydrous DMF (0.2 M).

-

Add DIPEA (3.0 eq) and HATU (1.2 eq).[1] Stir for 5 mins to activate the acid.

-

Add the Target Amine (1.1 eq).[1]

-

Stir at RT for 2–12 hours.

-

Workup: Dilute with water (precipitate often forms).[1] Filter or extract with EtOAc.[1] Wash with sat.[1] NaHCO₃ and Brine.[1]

-

Note: The N-Boc group prevents self-coupling or polymerization.[1]

Protocol B: N-Functionalization (Ester-Protected Route)

Use this protocol to modify the indoline nitrogen (e.g., urea formation, sulfonylation) while preserving the carboxylic acid.

Reagents:

-

Indoline-5-carboxylic acid HCl[4]

-

Thionyl Chloride (SOCl₂)[1]

-

Methanol (anhydrous)[1]

-

Electrophile (e.g., Phenyl Isocyanate)

Step 1: Fisher Esterification

-

Suspend Indoline-5-carboxylic acid HCl (1.0 g) in anhydrous MeOH (15 mL).

-

Cool to 0°C. Add SOCl₂ (2.0 eq) dropwise (Exothermic!).

-

Reflux for 3 hours.

-

Concentrate in vacuo to dryness.

-

Result: Methyl indoline-5-carboxylate HCl . (Used directly in next step).

Step 2: Urea Formation (Example)

-

Suspend the methyl ester HCl salt (1.0 eq) in DCM.

-

Add TEA (2.5 eq) to liberate the free base.[1]

-

Add Phenyl Isocyanate (1.1 eq) dropwise at 0°C.

-

Stir at RT for 2 hours.

-

Workup: Wash with 1M HCl (to remove unreacted amine), then water. Dry and concentrate.

Step 3: Hydrolysis

-

Dissolve the ester in THF/Water (3:1).[1]

-

Add LiOH·H₂O (2.0 eq).[1] Stir at RT for 4 hours.

-

Acidify to pH 2 with 1M HCl to precipitate the final carboxylic acid product.[1]

Protocol C: Oxidation to Indole (Scaffold Hopping)

If the indoline is used as a stable precursor to a sensitive indole derivative.

Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂.

-

Dissolve the substituted indoline derivative in Dichloromethane (DCM) or Toluene.[1]

-

Add DDQ (1.1 – 1.2 eq).[1]

-

Stir at RT for 1–2 hours. The solution usually turns dark.

-

Filtration: Filter through a pad of Celite to remove the reduced hydroquinone byproduct.[1]

-

Concentrate and purify via flash chromatography.[1]

Quality Control & Troubleshooting

| Issue | Probable Cause | Solution |

| Low Yield in Coupling | Zwitterion formation | Ensure the HCl salt is fully neutralized with DIPEA (use 3+ equivalents) before adding coupling agents. |

| Darkening of Product | Oxidation to Indole | Indolines are air-sensitive.[1] Perform reactions under N₂/Ar. Store intermediates at -20°C. |

| Incomplete N-Alkylation | Low Nucleophilicity | The N1 nitrogen is conjugated with the phenyl ring (aniline-like). Use strong bases (NaH) or Buchwald-Hartwig conditions for arylation.[1] |

| Racemization | N/A | This scaffold is achiral (unless substituted at C2/C3), so racemization is not a concern during standard coupling.[1] |

References

-

Chemical Identity: 2,3-Dihydro-1H-indole-5-carboxylic acid hydrochloride. CAS 1171876-52-0.[1][4]

-

Medicinal Chemistry Application (Dual Inhibitors)

-

Scaffold Comparison (Indole vs Indoline)

-

Synthetic Methodology (Amide Coupling)

-

Safety Data

Sources

- 1. Indoline-2-carboxylic acid | C9H9NO2 | CID 86074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Indoline-5-carboxylic acid (C9H9NO2) [pubchemlite.lcsb.uni.lu]

- 3. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arctomsci.com [arctomsci.com]

- 5. indoline-5-carboxylic acid [15861-30-0] | King-Pharm [king-pharm.com]

Optimization of Amide Coupling Strategies for Indoline-5-carboxylic Acid Scaffolds

Executive Summary & Reactivity Profile

Indoline-5-carboxylic acid hydrochloride is a bifunctional building block frequently employed in the synthesis of kinase inhibitors and GPCR ligands. Its structural duality—possessing both a nucleophilic secondary amine (indoline

The "Zwitterionic Trap"

As a hydrochloride salt, the molecule exists in a protonated state. Upon neutralization, the molecule becomes a zwitterion. The critical failure mode in direct coupling is uncontrolled oligomerization . The free secondary amine of one molecule will attack the activated ester of another, leading to head-to-tail polymerization rather than the desired amide bond formation.

Electronic Deactivation

From a mechanistic standpoint, the indoline nitrogen is a strong electron-donating group (EDG). Through resonance, it increases electron density on the benzene ring. This makes the

Key Strategic Directive:

-

Mandatory N-Protection: The secondary amine must be masked (e.g., Boc, Cbz, Acetyl) before carboxylic acid activation.

-

High-Energy Activation: Use uronium/guanidinium (HATU) or phosphonic anhydride (T3P) reagents to overcome the electronic deactivation of the carboxylate.

Strategic Workflow Visualization

The following diagram illustrates the critical decision pathways and the "Polymerization Trap" that must be avoided.

Figure 1: Strategic workflow contrasting the polymerization risk of direct coupling against the requisite protection-activation pathway.

Detailed Experimental Protocols

Protocol A: N-Protection (The Enabler)

Objective: Convert the zwitterionic HCl salt into a soluble, chemically defined

Reagents:

-

Indoline-5-carboxylic acid HCl

-

Di-tert-butyl dicarbonate (

) -

Sodium Hydroxide (

aq) -

1,4-Dioxane

Procedure:

-

Dissolution: In a round-bottom flask, suspend Indoline-5-carboxylic acid HCl (

equiv) in a 1:1 mixture of 1,4-dioxane and water ( -

Basification: Cool to

. Add -

Reagent Addition: Add

( -

Reaction: Warm to room temperature (RT) and stir for 4–12 hours. Monitor by LCMS for disappearance of the starting material (

164). -

Workup (Critical):

-

Evaporate dioxane under reduced pressure.

-

Acidify the remaining aqueous layer to pH 3–4 using

HCl or citric acid. Caution: Do not use strong acid (conc. HCl) or heat, as this will deprotect the Boc group. -

Extract with Ethyl Acetate (

). -

Dry over

and concentrate. -

Result:

-Boc-Indoline-5-carboxylic acid (Solid).

-

Protocol B: C5-Amide Coupling (The Core Reaction)

Objective: Couple the electron-rich aromatic acid to a target amine.

Rationale for Reagent Choice:

-

HATU: Selected for its high reactivity. The electron-rich indoline ring deactivates the carboxylate carbon. Standard EDC couplings often stall.

-

T3P (Propylphosphonic anhydride): An excellent alternative for scale-up; it generates low toxicity byproducts (water-soluble) and drives difficult couplings.

Option 1: HATU Method (Small Scale / Library Synthesis)

| Component | Equivalents | Role |

| N-Boc-Indoline-5-COOH | 1.0 | Acid Scaffold |

| HATU | 1.2 | Coupling Agent |

| DIPEA (Hünig's Base) | 3.0 | Base |

| Target Amine | 1.1 | Nucleophile |

| DMF | [0.1 M] | Solvent |

Step-by-Step:

-

Dissolve

-Boc-Indoline-5-COOH in anhydrous DMF under Nitrogen. -

Add DIPEA.[1] Stir for 5 minutes.

-

Add HATU.[1][2] Stir for 10–15 minutes at RT. Observation: Solution typically turns yellow/orange as the activated ester forms.

-

Add the Target Amine.

-

Stir at RT for 2–16 hours.

-

Quench: Dilute with Ethyl Acetate and wash with saturated

, saturated-

Why? Acid wash removes unreacted amine; basic wash removes unreacted acid/HATU byproducts.

-

Option 2: T3P Method (Scale-Up / Difficult Amines)

Step-by-Step:

-

Dissolve

-Boc-Indoline-5-COOH ( -

Add Pyridine or TEA (

equiv). -

Cool to

.[2][3] -

Add T3P (

w/w in EtOAc, -

Allow to warm to RT. If conversion is slow after 4 hours, heat to

. -

Workup: Wash directly with water and brine. T3P byproducts are water-soluble, simplifying purification.

Troubleshooting & Optimization Guide

Common Failure Modes

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<30%) | Electronic deactivation of acid. | Switch from EDC/HOBt to HATU or form the Acid Chloride (using Ghosez's reagent). |

| Polymerization | Incomplete N-protection. | Verify Step 1 (Boc protection) is quantitative before attempting coupling. |

| Red/Brown Coloration | Oxidation to Indole. | Indolines are susceptible to oxidation. Perform all reactions under inert atmosphere ( |

| Racemization | Not applicable here. | Indoline-5-COOH is achiral. (Note: Indoline-2-COOH is chiral and prone to racemization). |

Oxidation Risk

Indoline derivatives can spontaneously oxidize to the corresponding Indole (aromatization) upon prolonged exposure to air or oxidants.

-

Diagnostic: Appearance of a new peak in HPLC with

-2 relative to product. -

Prevention: Store the HCl salt in a desiccator. Purge reaction solvents with nitrogen.

References

-

Montalbetti, C.A.G.N., & Falque, V. (2005).[4][5][6][7][8] Amide bond formation and peptide coupling.[1][2][4][5][6][7][9][10] Tetrahedron, 61(46), 10827-10852.[6] [6][8]

-

Valeur, E., & Bradley, M. (2009).[6] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. [6]

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6] Organic Process Research & Development, 20(2), 140-177.

Sources

- 1. growingscience.com [growingscience.com]

- 2. Amide Synthesis [fishersci.co.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hepatochem.com [hepatochem.com]

Application Note: Strategic Synthesis of Bioactive Derivatives from Indoline-5-Carboxylic Acid Hydrochloride

Abstract & Strategic Overview

Indoline-5-carboxylic acid (I5CA) is a versatile "privileged scaffold" in medicinal chemistry, serving as a saturated bioisostere of the indole moiety found in tryptophan and numerous alkaloids. Unlike the aromatic indole, the indoline core possesses a distinct 3D topology (puckered ring) and a basic, nucleophilic secondary amine at position 1 (N1).

This guide addresses the specific challenges of working with Indoline-5-carboxylic acid hydrochloride . The hydrochloride salt form stabilizes the molecule but requires careful neutralization to unlock the reactivity of the N1 amine. This application note details a divergent synthetic workflow to generate libraries of N-acylated, N-sulfonylated, and C-amidated derivatives, which are relevant in the development of 5-LOX inhibitors, antiviral agents, and GPCR ligands.

Key Chemical Challenges

-

Salt Neutralization: The HCl salt must be neutralized in situ or prior to reaction to permit nucleophilic attack by N1.

-

Chemoselectivity: The molecule contains two reactive centers: the nucleophilic N1 amine and the electrophilic C5 carboxylic acid (upon activation). Unprotected activation of the C5 acid can lead to uncontrolled self-polymerization.

-

Oxidation Potential: Indolines are susceptible to oxidation to indoles. While sometimes desired, this must be controlled during synthesis.

Strategic Synthesis Map

The following workflow illustrates the logical order of operations to maximize yield and minimize side reactions. The recommended path is N-Functionalization First (Path A), which prevents self-coupling during the subsequent C-amidation step.

Figure 1: Divergent synthetic pathways for Indoline-5-carboxylic acid derivatives. Path A prioritizes N1 functionalization to protect the amine before C5 activation.

Detailed Experimental Protocols

Protocol A: N1-Functionalization (Sulfonylation/Acylation)

Objective: To derivatize the secondary amine (N1) while preserving the C5 carboxylic acid. This step also serves as a "protection" strategy, preventing N1 from interfering during amide coupling.

Mechanism: The HCl salt is neutralized by excess base, allowing the N1 lone pair to attack an electrophile (Sulfonyl chloride or Acyl chloride).

Reagents:

-

Indoline-5-carboxylic acid HCl (1.0 equiv)

-

Electrophile: Aryl sulfonyl chloride or Acyl chloride (1.1 equiv)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

-

Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Procedure:

-

Solubilization: In a round-bottom flask under nitrogen, suspend Indoline-5-carboxylic acid HCl (1.0 mmol) in anhydrous DCM (5 mL). Note: If solubility is poor, use DMF.

-

Neutralization: Cool to 0°C. Add DIPEA (3.0 mmol) dropwise. The suspension should clear as the free base forms and the HCl is scavenged.

-

Addition: Add the electrophile (1.1 mmol) slowly to control the exotherm.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS (Look for M+1 of Product).

-

Workup:

-

Dilute with EtOAc.

-

Wash with 1N HCl (to remove excess DIPEA and unreacted starting amine).

-

Wash with Brine.

-

Dry over Na₂SO₄, filter, and concentrate.

-

-

Validation: 1H NMR should show the disappearance of the broad NH signal and a downfield shift of the indoline ring protons due to the electron-withdrawing N-substituent.

Protocol B: C5-Carboxamide Synthesis (Amide Coupling)

Objective: To couple an amine (R-NH₂) to the C5 carboxylic acid of the N-functionalized intermediate.

Why HATU? HATU is preferred over EDC/HOBt for electron-deficient aromatic acids or sterically hindered amines due to faster kinetics and higher conversion rates [1].

Reagents:

-

N-substituted Indoline-5-carboxylic acid (from Protocol A) (1.0 equiv)

-

Amine partner (R-NH₂) (1.2 equiv)

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF (anhydrous)

Step-by-Step Procedure:

-

Activation: Dissolve the N-substituted Indoline-5-carboxylic acid in DMF (0.2 M concentration). Add DIPEA (3.0 equiv) and stir for 5 minutes.

-

Reagent Addition: Add HATU (1.2 equiv). The solution often turns yellow/orange. Stir for 10–15 minutes to form the activated ester (O-At ester).

-

Coupling: Add the amine partner (1.2 equiv).

-

Incubation: Stir at RT for 4–16 hours.

-

Quenching: Dilute with water/ice. Often, the product precipitates out.

-

Purification: Filter the precipitate or extract with EtOAc/DCM. Flash chromatography is usually required (MeOH/DCM gradient).

Stoichiometry Table:

| Component | Equivalents | Role |

| Start Material | 1.0 | Substrate |

| HATU | 1.2 | Coupling Agent (Activator) |

| DIPEA | 3.0 | Base (activates COOH, neutralizes salts) |

| Amine Partner | 1.2 | Nucleophile |

Protocol C: Oxidative Aromatization (Indoline to Indole)

Objective: To convert the saturated indoline core into a planar, aromatic indole. This is useful if the bioactivity target requires a flat intercalator or specific pi-stacking interactions.

Reagents:

-

Indoline derivative (1.0 equiv)

-

DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2–1.5 equiv)

-

Solvent: 1,4-Dioxane or Toluene

Procedure:

-

Dissolve the indoline derivative in 1,4-dioxane.

-

Add DDQ portion-wise at RT. The reaction mixture usually turns deep red/brown (charge transfer complex).

-

Stir for 1–3 hours.

-

Filter through a pad of Celite to remove the reduced hydroquinone byproduct.

-

Concentrate and purify via column chromatography.[1]

Quality Control & Validation

Analytical Checkpoints

-

LCMS: Indoline derivatives often show a distinct M+1 peak. Note that N-acylated indolines may show rotamers in NMR, leading to broadened or doubled peaks at RT.

-

NMR Distinction:

Troubleshooting

-

Low Yield in Protocol A: If the HCl salt does not dissolve, the reaction will fail. Ensure adequate DMF is used and the DIPEA is added before the electrophile.

-

Self-Coupling: If you observe a dimer (Mass = 2x Starting Material - H2O), it indicates the N1 was not fully protected or you attempted Protocol B on the unprotected scaffold. Always protect/functionalize N1 first.

Case Study: 5-LOX/sEH Dual Inhibitors

Recent medicinal chemistry campaigns have utilized the indoline scaffold to develop dual inhibitors of 5-Lipoxygenase (5-LOX) and soluble Epoxide Hydrolase (sEH) for anti-inflammatory therapy.[4]

In a study by Pellegrino et al., indoline derivatives were synthesized using the N-acylation pathway described in Protocol A . The indoline core provided superior lipophilicity and metabolic stability compared to the planar indole analogs, leading to improved cellular potency [2]. This validates the importance of maintaining the indoline saturation (avoiding Protocol C) for specific hydrophobic pockets.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

-

Pellegrino, S., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization.[4] Journal of Medicinal Chemistry. [Link]

-

Zhang, R. H., et al. (2024).[2] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[2] RSC Medicinal Chemistry. [Link]

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[11][12] Organic Process Research & Development. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 8. mdpi.com [mdpi.com]